molecular formula C21H16N2O5 B4966229 [4-[3-[(4-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate

[4-[3-[(4-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate

Cat. No.: B4966229
M. Wt: 376.4 g/mol
InChI Key: OPDLGRHVRVTVSW-UHFFFAOYSA-N
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Description

[4-[3-[(4-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate: is an organic compound that features a complex aromatic structure It is characterized by the presence of a nitrophenyl group, a carbamoyl group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[3-[(4-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate typically involves multiple steps. One common method is the reaction of 4-nitrophenyl chloroformate with an appropriate amine to form the carbamoyl intermediate. This intermediate is then reacted with phenyl acetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Hydroxide ions, amines.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [4-[3-[(4-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, potentially inhibiting enzyme activities or altering cellular processes .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[4-[3-[(4-nitrophenyl)carbamoyl]phenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-14(24)28-20-11-5-15(6-12-20)16-3-2-4-17(13-16)21(25)22-18-7-9-19(10-8-18)23(26)27/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDLGRHVRVTVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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